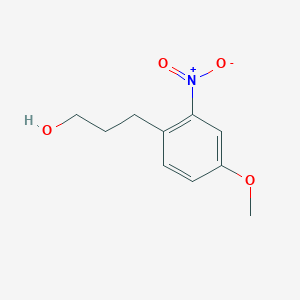

3-(4-Methoxy-2-nitrophenyl)propan-1-ol

Description

Contextualization within Nitroaromatic and Methoxy-Substituted Phenolic Compound Research

Nitroaromatic compounds are a well-established class of molecules with a long history in organic chemistry. stenutz.euchemspider.com The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. stenutz.eu This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. stenutz.eu Nitroaromatics are also pivotal precursors in the synthesis of aromatic amines through reduction, a fundamental transformation in the production of dyes, pharmaceuticals, and other fine chemicals. chemspider.com

Methoxy-substituted phenolic compounds, on the other hand, are characterized by the electron-donating nature of the methoxy (B1213986) group, which activates the aromatic ring towards electrophilic substitution. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group in 3-(4-Methoxy-2-nitrophenyl)propan-1-ol is expected to create a unique electronic environment on the aromatic ring, influencing its reactivity and physical properties. Research into methoxy-substituted phenols has often focused on their antioxidant properties and their utility as synthetic intermediates. drugbank.com

The specific substitution pattern of this compound, with the methoxy group at the 4-position and the nitro group at the 2-position relative to the propanol (B110389) side chain, dictates the regioselectivity of its potential reactions. The ortho-nitro group can exert steric hindrance and participate in intramolecular interactions, further modifying the compound's chemical behavior.

Significance of the Propanol Side Chain in Organic Synthesis and Functionalization

The propanol side chain is a versatile functional group that opens up numerous avenues for synthetic modification. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide array of subsequent reactions such as esterification, amidation, and the formation of various heterocyclic systems.

Review of Related Molecular Architectures in Academic Literature

While specific research on this compound is not extensively documented in publicly available literature, a review of related molecular architectures provides valuable insights. For example, studies on 3-(4-methoxyphenyl)propan-1-ol (B1214212) have explored its synthesis and participation in various chemical reactions. mdpi.com Similarly, research on nitro-substituted phenylpropanols, such as 3-(4-nitrophenoxy)propan-1-ol, offers a basis for understanding the influence of the nitro group on the properties and reactivity of the molecule.

Chalcones bearing similar substitution patterns, like 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, have been synthesized and characterized, providing information on the spectroscopic and structural properties of molecules containing the 4-methoxy and 2-nitrophenyl moieties. These related structures serve as important reference points for predicting the chemical and physical properties of this compound.

A hypothetical synthetic route to this compound could involve the nitration of 3-(4-methoxyphenyl)propan-1-ol. The directing effects of the methoxy and propanol groups would influence the position of nitration. Alternatively, the reduction of the corresponding propanoic acid or aldehyde could yield the target alcohol.

Research Gaps and Objectives for Comprehensive Study of this compound

The lack of dedicated research on this compound presents a clear research gap. A comprehensive study of this compound would be a valuable contribution to the field of organic chemistry. Key objectives for such a study would include:

Development of an efficient and scalable synthetic route: Establishing a reliable method for the synthesis of this compound is the first critical step for any further investigation.

Thorough characterization: Detailed spectroscopic analysis using techniques such as NMR, IR, and mass spectrometry is necessary to fully elucidate the structure and properties of the molecule.

Exploration of its reactivity: Investigating the chemical transformations of the nitro, methoxy, and propanol functional groups would provide a deeper understanding of its chemical behavior. This could include reduction of the nitro group, oxidation of the alcohol, and electrophilic substitution on the aromatic ring.

Computational studies: Density functional theory (DFT) calculations could be employed to model the electronic structure, predict reactivity, and complement experimental findings.

Investigation of potential applications: Based on its structural features, the potential of this compound as a precursor for novel materials, dyes, or biologically active compounds could be explored.

Compound Information Table

| Compound Name | Molecular Formula | Key Functional Groups |

| This compound | C₁₀H₁₃NO₄ | Methoxy, Nitro, Primary Alcohol |

| 3-(4-methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | Methoxy, Primary Alcohol |

| 3-(4-nitrophenoxy)propan-1-ol | C₉H₁₁NO₄ | Nitro, Ether, Primary Alcohol |

| 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | C₁₆H₁₃NO₄ | Methoxy, Nitro, α,β-Unsaturated Ketone (Chalcone) |

| Propranolol | C₁₆H₂₁NO₂ | Naphthyloxy, Secondary Amine, Secondary Alcohol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

3-(4-methoxy-2-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-4-8(3-2-6-12)10(7-9)11(13)14/h4-5,7,12H,2-3,6H2,1H3 |

InChI Key |

LXAOJDZGGJSRFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Methoxy 2 Nitrophenyl Propan 1 Ol and Its Precursors

Strategizing Aromatic Functionalization

The cornerstone of the synthesis is the appropriately substituted aromatic ring. The methoxy (B1213986) and nitro groups, with their opposing electronic effects, dictate the reactivity and regioselectivity of electrophilic aromatic substitution reactions. A thorough understanding of these influences is paramount for the successful synthesis of the key precursors.

Regioselective Nitration Protocols for Methoxy-Substituted Benzene (B151609) Derivatives

The introduction of a nitro group onto a methoxy-substituted benzene ring is a critical step. The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. However, achieving the desired 2-nitro substitution pattern in the presence of a 4-methoxy group requires careful control of reaction conditions to manage the inherent directing effects.

Standard nitration conditions, such as a mixture of nitric acid and sulfuric acid, will strongly favor nitration at the position ortho to the methoxy group (position 2) and para to it (a position that is already occupied). The challenge lies in maximizing the yield of the desired 2-nitro isomer over other potential byproducts. Factors such as the choice of nitrating agent, solvent, and reaction temperature can significantly influence the regiochemical outcome. For instance, the use of milder nitrating agents or carrying out the reaction at lower temperatures can sometimes enhance the selectivity for the less sterically hindered ortho position.

A plausible precursor for the synthesis of 3-(4-methoxy-2-nitrophenyl)propan-1-ol is 4-methoxyphenylacetic acid. The nitration of this precursor would be a key step. A known procedure for a similar transformation involves the nitration of 3,4-dimethoxyphenylacetic acid, which is added in batches to concentrated nitric acid with cooling. This method yields the corresponding nitro-substituted phenylacetic acid.

Methodologies for Introducing Methoxy Groups onto Aromatic Rings

The methoxy group is typically introduced onto the aromatic ring via nucleophilic aromatic substitution or through the Williamson ether synthesis from a corresponding phenol (B47542). In the context of synthesizing precursors for this compound, it is often more strategic to start with a commercially available methoxy-substituted benzene derivative, such as anisole (B1667542) or p-anisaldehyde.

Should a synthesis require the introduction of a methoxy group, the Williamson ether synthesis is a robust method. This involves the deprotonation of a phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as methyl iodide or dimethyl sulfate.

Precursor Synthesis via Electrophilic Aromatic Substitution Control

The synthesis of a key precursor, such as 4-methoxy-2-nitrobenzaldehyde (B1297038), relies on the principles of electrophilic aromatic substitution. Starting from p-anisaldehyde (4-methoxybenzaldehyde), nitration would introduce the nitro group at the 2-position, directed by the powerful ortho, para-directing methoxy group. This aldehyde can then serve as a crucial building block for the construction of the propanol (B110389) side chain.

Construction of the Propanol Side Chain

With the appropriately functionalized aromatic ring in hand, the next phase of the synthesis involves the construction of the three-carbon propanol side chain. This requires the formation of a new carbon-carbon bond and subsequent functional group manipulation.

Carbon-Carbon Bond Forming Reactions for Alkyl Chain Elaboration (e.g., Grignard, Wittig, Aldol-type Condensations)

Several classic carbon-carbon bond-forming reactions can be employed to introduce the propanol side chain onto the 4-methoxy-2-nitrophenyl scaffold.

Grignard Reaction: While Grignard reagents are powerful nucleophiles, their reaction with nitro-substituted aromatic aldehydes can be complex due to the potential for side reactions with the nitro group. However, under carefully controlled conditions, the Grignard addition of a two-carbon unit (e.g., from ethylmagnesium bromide) to 4-methoxy-2-nitrobenzaldehyde could be a viable route. A more controlled approach would be the reaction of a Grignard reagent derived from a protected 2-bromoethanol (B42945) with 4-methoxy-2-nitrobenzaldehyde. A more common strategy involving Grignard reagents is their reaction with epoxides, such as ethylene (B1197577) oxide, which would introduce a two-carbon alcohol chain. masterorganicchemistry.commagritek.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. organic-chemistry.orglibretexts.org The reaction of 4-methoxy-2-nitrobenzaldehyde with a phosphorus ylide containing a two-carbon fragment, such as (carbethoxymethyl)triphenylphosphorane, would yield an α,β-unsaturated ester. Subsequent reduction of both the ester and the double bond would lead to the desired propanol side chain. A study on the Wittig reaction of 2-nitrobenzaldehyde (B1664092) with methyl (triphenylphosphoranylidene)acetate demonstrates the feasibility of this approach with nitro-substituted benzaldehydes. berkeley.edu

Aldol-type Condensations: An aldol (B89426) condensation between 4-methoxy-2-nitrobenzaldehyde and a two-carbon enolate source, such as acetaldehyde (B116499) or acetone (B3395972), would form an α,β-unsaturated carbonyl compound. For instance, the aldol condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone is a well-established reaction. magritek.comazom.com A similar reaction with 4-methoxy-2-nitrobenzaldehyde would be expected to proceed, providing a precursor that can be reduced to the target propanol. Research on the aldol condensation of 4-methoxyacetophenone with 2-nitrobenzaldehyde has shown the formation of the corresponding aldol product, indicating the compatibility of the nitro group in this type of reaction. jocpr.com

| Reaction Type | Reactants | Product Type |

| Grignard Reaction | 4-methoxy-2-nitrobenzaldehyde + Ethylmagnesium bromide | Secondary alcohol |

| Wittig Reaction | 4-methoxy-2-nitrobenzaldehyde + (Carbethoxymethyl)triphenylphosphorane | α,β-Unsaturated ester |

| Aldol Condensation | 4-methoxy-2-nitrobenzaldehyde + Acetaldehyde | α,β-Unsaturated aldehyde |

Selective Reduction Strategies for Terminal Alcohols

The final and often most challenging step in the synthesis of this compound is the selective reduction of a carboxylic acid or ester functional group to a primary alcohol without affecting the nitro group. The nitro group is susceptible to reduction under many conditions that also reduce carbonyls.

Several reagents and methods have been developed for such chemoselective reductions:

Borane (B79455) Complexes: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are highly effective at reducing carboxylic acids to alcohols. Crucially, borane reagents are known to be selective for carboxylic acids in the presence of nitro groups. researchgate.netharvard.edu This makes them an excellent choice for the final reduction step if the synthetic route proceeds through a 3-(4-methoxy-2-nitrophenyl)propanoic acid intermediate. A study demonstrated that borane catalysis can tolerate a diverse range of functionalities, including nitro groups, while selectively reducing carboxylic acids. researchgate.net

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can reduce esters to alcohols. adichemistry.comchemistrysteps.comwikipedia.org It is known to be compatible with nitro groups, making it a suitable reagent for the reduction of an ester precursor, such as ethyl 3-(4-methoxy-2-nitrophenyl)propanoate. adichemistry.com The reaction is typically carried out at low temperatures to control its reactivity.

Other Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both esters and nitro groups, careful control of reaction conditions or the use of modified hydride reagents can sometimes achieve selectivity. However, for a substrate with a sensitive nitro group, the risk of over-reduction is high.

| Reducing Agent | Substrate | Selectivity |

| Borane (BH₃·THF) | Carboxylic Acid | High selectivity for the carboxylic acid over the nitro group. |

| Diisobutylaluminium Hydride (DIBAL-H) | Ester | Reduces the ester to an alcohol, generally compatible with nitro groups. |

| Sodium Borohydride (B1222165) (NaBH₄) / Lewis Acid | Carboxylic Acid/Ester | Can be used for selective reductions, but conditions need careful optimization. |

Stereocontrolled Synthesis of Analogous Chiral Propanol Systems

The synthesis of enantiomerically pure chiral alcohols is of significant interest as these compounds are vital building blocks for pharmaceuticals and other biologically active molecules. acs.orgnih.gov For chiral propanol systems analogous to this compound, where the stereocenter is at the alcohol-bearing carbon, asymmetric reduction of the corresponding prochiral ketone, 1-(4-methoxy-2-nitrophenyl)propan-1-one, is a primary strategy. This can be achieved through both chemical and biocatalytic methods.

Organocatalysis offers a metal-free approach to asymmetric reduction. nsf.gov Catalysts such as oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) are well-established for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high yields and enantiomeric excess (ee). nih.gov Other classes of organocatalysts, including hydroxyamides, BINOL-derived phosphoric acids, and thiourea-amine based catalysts, have also been developed for this purpose. nsf.gov

Biocatalysis presents a green and highly selective alternative. acs.orgnih.govresearchgate.net Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), found in microorganisms (like Rhodococcus, Saccharomyces cerevisiae) or plants, can reduce prochiral ketones to chiral alcohols with exceptional enantioselectivity, often exceeding 99% ee. nih.govresearchgate.net These biocatalytic reductions can be performed using isolated enzymes or whole-cell systems, the latter of which provides the advantage of in-situ cofactor regeneration. acs.orgnih.gov The choice of biocatalyst can determine the stereochemical outcome, allowing access to either the (R) or (S) enantiomer of the alcohol.

The table below summarizes various catalytic systems applicable to the stereocontrolled synthesis of chiral 3-aryl-1-propanols from their corresponding ketones.

| Catalyst Type | Specific Catalyst/System Example | Typical Substrate | Enantioselectivity (ee) | Reference |

| Organocatalyst | (R)-CBS catalyst with borane complex | 3-Chloro-1-phenylpropan-1-one | 81.6–87.7% | nih.gov |

| Biocatalyst | Rhodococcus sp. R6 (RhADH) | Aromatic ketones | >99% | nih.gov |

| Biocatalyst | Plant tissues (Daucus carota, etc.) | Prochiral aromatic ketones | Variable, can be high | acs.org |

| Biocatalyst | Lipase from Pseudomonas fluorescens | Racemic 1-aryl-3-chloropropan-1-ols | Up to 99% (kinetic resolution) | N/A |

Coupling Strategies for Aryl-Alkyl Linkage

Formation of the C(sp²)-C(sp³) bond between the substituted phenyl ring and the propanol side chain is a critical step in the synthesis of this compound. Various modern coupling strategies can be envisioned for this transformation.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. Several established methods could be adapted to form the aryl-alkyl linkage in the target molecule or its precursors.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. A potential route could involve the coupling of a (4-methoxy-2-nitrophenyl)boronic acid derivative with a 3-halopropanol equivalent. The reaction is catalyzed by a palladium complex and requires a base. libretexts.org It is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgdntb.gov.ua

Heck Reaction : The Heck reaction typically forms a C-C bond between an aryl halide and an alkene. researchgate.net To synthesize the target structure, one could react a 4-methoxy-2-nitrophenyl halide with allyl alcohol, followed by reduction of the resulting double bond. The regioselectivity of the Heck reaction is a key consideration in this approach. rsc.org A variation, the reductive Heck reaction, directly forms C(sp²)-C(sp³) bonds by interrupting the typical catalytic cycle before β-hydride elimination, offering a more direct route. acs.orgsigmaaldrich.com

Sonogashira Coupling Analogues : The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. acs.orgdigitellinc.com A synthetic strategy could involve coupling a 4-methoxy-2-nitrophenyl halide with propargyl alcohol (or a protected version). The resulting alkyne would then need to be fully hydrogenated to yield the saturated propanol side chain. This multi-step approach leverages the reliability of the Sonogashira coupling for the initial C-C bond formation. researchgate.netdigitellinc.com

Negishi and Kumada Couplings : The Negishi coupling utilizes an organozinc reagent, while the Kumada coupling employs a Grignard (organomagnesium) reagent. nih.govinovatus.es These reactions could involve coupling an appropriate 4-methoxy-2-nitrophenyl halide with a 3-(halo)propylzinc or 3-(halo)propylmagnesium reagent, respectively. These methods are highly effective for C-C bond formation but require the preparation of moisture-sensitive organometallic reagents. libretexts.orgnih.gov

The table below compares these cross-coupling strategies.

| Coupling Reaction | Aryl Partner | Alkyl Partner | Catalyst | Key Features |

| Suzuki-Miyaura | (4-methoxy-2-nitrophenyl)boronic acid | 3-Halopropanol derivative | Pd complex | Mild conditions, high functional group tolerance |

| Heck | 4-methoxy-2-nitrophenyl halide | Allyl alcohol | Pd complex | Forms an alkene intermediate requiring reduction |

| Sonogashira | 4-methoxy-2-nitrophenyl halide | Propargyl alcohol | Pd/Cu complex | Forms an alkyne intermediate requiring reduction |

| Negishi | 4-methoxy-2-nitrophenyl halide | 3-(Halo)propylzinc reagent | Pd or Ni complex | Versatile, uses organozinc reagents |

| Kumada | 4-methoxy-2-nitrophenyl halide | 3-(Halo)propylmagnesium reagent | Pd or Ni complex | Uses readily available Grignard reagents |

Nucleophilic aromatic substitution (SNAr) is a viable pathway for forming the aryl-alkyl bond, particularly due to the electronic nature of the target molecule's aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to a leaving group (e.g., a halide), activates the ring towards nucleophilic attack. chemistrysteps.comwikipedia.org

In the context of synthesizing this compound, a plausible SNAr strategy would involve a precursor like 1-halo-4-methoxy-2-nitrobenzene. The nitro group at the 2-position strongly activates the carbon at the 1-position for nucleophilic attack. The nucleophile would be a three-carbon synthon, such as the enolate derived from propanal or a related carbanionic species.

The mechanism proceeds via an addition-elimination pathway. chemistrysteps.com The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate. wikipedia.org In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com This method avoids the need for transition metal catalysts but requires a strongly activated aromatic substrate and a potent nucleophile.

While biocatalysis is well-established for redox reactions and hydrolyses, its application in forming C-C bonds, especially aryl-alkyl linkages, is an emerging and promising field. rsc.orgnih.gov Enzymes that catalyze Friedel-Crafts-type alkylations, for instance, could theoretically be used to couple an activated aromatic ring with an alkyl fragment.

Recent research has identified enzymes capable of catalyzing intermolecular Friedel-Crafts alkylations. For example, the enzyme CylK from cyanobacteria performs alkylations on aromatic rings using alkyl halide substrates, a transformation previously unknown in biology. nih.govnih.gov The development and engineering of such enzymes could lead to novel biocatalytic routes for synthesizing compounds like this compound. This approach would offer the benefits of high selectivity and environmentally benign reaction conditions, operating in aqueous media at mild temperatures. rsc.org However, the substrate scope of currently known C-C bond-forming enzymes is a limitation that requires further research and protein engineering. nih.gov

Sustainable Synthetic Considerations

Integrating sustainability into synthetic planning is essential for modern chemistry. This involves applying the principles of green chemistry to minimize environmental impact and enhance safety and efficiency.

The synthesis of this compound can be made more sustainable by adhering to the 12 Principles of Green Chemistry. acs.orgsigmaaldrich.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. gctlc.org Addition and isomerization reactions are ideal, while substitution and elimination reactions generate stoichiometric byproducts. For instance, a reductive Heck reaction would have a higher atom economy than a Sonogashira coupling followed by hydrogenation.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. bdu.ac.in Transition metal-catalyzed cross-coupling reactions and biocatalytic methods are prime examples, where small amounts of a catalyst can generate large quantities of product, reducing waste. sigmaaldrich.com

Reduction of Derivatives : Minimizing the use of protecting groups simplifies synthesis, reduces the number of steps, and decreases waste. acs.orgsigmaaldrich.com Developing selective catalysts (chemical or biological) that can operate on multifunctional molecules without the need for protection/deprotection is a key goal. pnas.org

Safer Solvents : The choice of solvent has a major impact on the environmental footprint of a process. rsc.org Traditional volatile organic compounds (VOCs) like toluene (B28343) or THF, often used in cross-coupling reactions, are being replaced with greener alternatives. acs.orgnsf.gov Solvents derived from biomass (e.g., 2-methyltetrahydrofuran, 2-MeTHF), water, or supercritical CO₂ are preferred. nsf.govinovatus.es For cross-coupling reactions, the development of catalyst systems that are effective in water or bio-based solvents is an active area of research. digitellinc.cominovatus.es

The following table presents greener solvent alternatives for common reaction types.

| Reaction Type | Conventional Solvent | Greener Alternative(s) | Reference |

| Suzuki-Miyaura Coupling | Toluene, Dioxane | Water, Ethanol, 2-MeTHF | inovatus.esrsc.org |

| Heck Reaction | DMF, NMP | Water, Polyethylene glycol (PEG) | digitellinc.com |

| Biocatalytic Reductions | Hexane (for extraction) | Biphasic systems (water/bio-solvent) | nih.gov |

| Nucleophilic Aromatic Substitution | DMSO, DMF | Ionic Liquids, Deep Eutectic Solvents | N/A |

By prioritizing these principles, synthetic routes to this compound and its precursors can be developed that are not only chemically efficient but also environmentally responsible.

Atom Economy and Waste Minimization in Multi-Step Synthesis

A plausible multi-step synthesis of this compound can be envisioned starting from the readily available 4-methoxy-2-nitroaniline (B140478). This proposed route allows for an analysis of atom economy and highlights opportunities for waste reduction at each stage.

Proposed Synthetic Route:

Diazotization and Halogenation (Sandmeyer Reaction): 4-methoxy-2-nitroaniline is converted to the corresponding diazonium salt, which is then reacted with a copper(I) halide (e.g., CuBr) to yield 1-bromo-4-methoxy-2-nitrobenzene. This classic Sandmeyer reaction, while effective, generates nitrogen gas and inorganic salts as byproducts, impacting the atom economy. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Carbon-Carbon Bond Formation (Heck Reaction): The resulting aryl bromide undergoes a palladium-catalyzed Heck reaction with allyl alcohol to introduce the three-carbon chain. This step is crucial for building the carbon skeleton of the target molecule. The Heck reaction is a powerful tool for C-C bond formation, and modern catalytic systems have improved its efficiency and substrate scope. organic-chemistry.orgnih.gov However, it typically requires a base and generates stoichiometric amounts of salt waste.

Selective Reduction of the Carbonyl Group: The product of the Heck reaction is an unsaturated aldehyde or ketone, which needs to be selectively reduced to the corresponding alcohol. This can be achieved using various reducing agents.

Selective Reduction of the Nitro Group: The final step involves the selective catalytic hydrogenation of the nitro group to an amino group, if the corresponding aniline (B41778) is the desired final product. For the synthesis of this compound, this step is not required. However, the selective reduction of the nitro group in the presence of other reducible functional groups is a common challenge in organic synthesis, and numerous catalytic systems have been developed for this purpose. nih.govresearchgate.netnih.govresearchgate.net

Atom Economy and Waste Minimization Analysis:

| Step | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 1 | Sandmeyer Reaction | 4-methoxy-2-nitroaniline, NaNO₂, HBr, CuBr | 1-bromo-4-methoxy-2-nitrobenzene | N₂, NaBr, H₂O, CuBr (catalyst regenerated) | ~55% |

| 2 | Heck Reaction | 1-bromo-4-methoxy-2-nitrobenzene, Allyl alcohol, Base (e.g., Et₃N) | 3-(4-methoxy-2-nitrophenyl)prop-2-en-1-ol | Et₃N·HBr | ~70% |

| 3 | Reduction | 3-(4-methoxy-2-nitrophenyl)prop-2-en-1-ol, H₂ | This compound | - | 100% (for catalytic hydrogenation) |

Note: The atom economy calculations are estimations and can vary depending on the specific reagents and conditions used.

To minimize waste, several strategies can be employed:

Continuous Flow Reactors: Implementing the Sandmeyer and Heck reactions in continuous flow systems can improve reaction control, reduce reaction times, and minimize the generation of byproducts. google.com Continuous processing also enhances safety, particularly for potentially hazardous reactions like diazotization. nih.gov

Solvent Selection and Recycling: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents and implementing efficient solvent recycling protocols can drastically reduce waste. alliedacademies.org

Telescoping Reactions: Combining multiple reaction steps without isolating intermediates (telescoping) can significantly reduce waste from workup and purification procedures. nih.gov

Development of Catalytic and Reusable Systems for Production

The development of highly efficient and reusable catalysts is paramount for sustainable chemical production. In the proposed synthesis of this compound, catalytic methods are central to both the C-C bond formation and the reduction steps.

Catalysis in the Heck Reaction:

The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis. organic-chemistry.org Research in this area focuses on developing catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs), which allows for lower catalyst loadings and reduces costs. The use of phosphine-free palladium catalysts or catalysts with ligands that can be easily recovered and reused is an active area of investigation. Heterogeneous palladium catalysts, where the palladium is supported on materials like activated carbon, zeolites, or polymers, offer the advantage of easy separation and recycling. nih.gov

Catalysis in Selective Reductions:

The selective reduction of a nitro group in the presence of other functional groups is a critical transformation. A wide array of catalytic systems has been developed for this purpose, with a focus on reusability and selectivity.

Supported Noble Metal Catalysts: Catalysts based on palladium, platinum, and gold supported on various materials (e.g., TiO₂, Fe₂O₃, carbon) have shown high efficacy and selectivity in nitro group reductions. nih.govresearchgate.netgoogle.com

Bimetallic Nanoparticles: Bimetallic catalysts, such as copper/nickel nanoparticles, can exhibit enhanced catalytic activity and selectivity compared to their monometallic counterparts. rsc.org

Biocatalysis: The use of enzymes, such as hydrogenases immobilized on carbon supports, presents a green and highly selective method for the hydrogenation of nitro compounds under mild, aqueous conditions. nih.gov These biocatalysts can be recycled multiple times without significant loss of activity.

The following table summarizes some advanced catalytic systems applicable to the synthesis of this compound and its precursors.

| Reaction Step | Catalyst System | Key Features |

| Heck Reaction | Palladium nanoparticles on polyaniline | High activity and stability, phosphine-free. |

| Heck Reaction | Pd(quinoline-8-carboxylate)₂ | Low-cost, phosphine-free catalyst. |

| Nitro Group Reduction | Gold nanoparticles on TiO₂ or Fe₂O₃ | High chemoselectivity, mild reaction conditions. nih.govresearchgate.net |

| Nitro Group Reduction | Bimetallic Cu/Ni nanoparticles | Enhanced catalytic activity compared to monometallic catalysts. rsc.org |

| Nitro Group Reduction | Immobilized Hydrogenase on Carbon Black | Highly selective, reusable biocatalyst, operates in water. nih.gov |

The continuous development of such catalytic systems is crucial for advancing the principles of green chemistry in the synthesis of complex organic molecules like this compound, leading to more sustainable and economically viable manufacturing processes.

Chemical Reactivity and Transformation Pathways of 3 4 Methoxy 2 Nitrophenyl Propan 1 Ol

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and is itself susceptible to a variety of transformations.

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to a range of nitrogen-containing functionalities. The specific product obtained depends on the reducing agent and the reaction conditions.

Reduction to Amines: The complete reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. For a compound like 3-(4-methoxy-2-nitrophenyl)propan-1-ol, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere would be expected to yield 3-(2-amino-4-methoxyphenyl)propan-1-ol. Chemical reductions using metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, are also effective. Another common method is the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.com

Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of N-arylhydroxylamines. This selective transformation can be achieved using milder reducing agents or by carefully controlling the reaction conditions. For instance, controlled potential electrolysis or reduction with zinc dust in the presence of ammonium (B1175870) chloride are known methods for the preparation of hydroxylamines from nitroarenes.

Formation of Azo Compounds: Under certain reductive conditions, particularly with reagents like zinc dust and sodium hydroxide, nitroarenes can dimerize to form azo compounds. The reaction proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates.

| Transformation | Reagent/Catalyst | Product |

| Nitro to Amine | H₂, Pd/C | 3-(2-Amino-4-methoxyphenyl)propan-1-ol |

| Nitro to Amine | Fe, HCl | 3-(2-Amino-4-methoxyphenyl)propan-1-ol |

| Nitro to Hydroxylamine | Zn, NH₄Cl | 3-(4-Methoxy-2-(hydroxyamino)phenyl)propan-1-ol |

| Nitro to Azo compound | Zn, NaOH | 2,2'-(Azoxy)bis(4-methoxy-1,1'-biphenyl)-3,3'-dipropan-1-ol (and related azo compounds) |

This table presents plausible transformations based on general reactions of nitroaromatic compounds. Specific experimental data for this compound may vary.

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is ortho to the propanol (B110389) side chain and meta to the methoxy (B1213986) group. While there isn't a leaving group at the positions activated by the nitro group in this specific molecule, a related substrate with a leaving group (e.g., a halogen) at the position ortho or para to the nitro group would be highly susceptible to SNAr.

For instance, in a hypothetical analog like 1-chloro-4-methoxy-2-nitrobenzene, the chlorine atom would be readily displaced by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group. Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols.

Nitroaromatic compounds can undergo various transformations upon exposure to light or under electrochemical conditions. Photochemical reactions of nitroarenes often involve the excitation of the nitro group, which can lead to rearrangements, cyclizations, or hydrogen abstraction reactions. For instance, ortho-nitrobenzyl compounds are well-known photoremovable protecting groups.

The electrochemical reduction of nitroarenes is a well-studied process. The reduction of 2-nitroanisole, a closely related compound, has been shown to yield different products depending on the reaction conditions. researchgate.net For example, under acidic conditions, the electrochemical reduction can lead to the formation of aminophenol derivatives through a Bamberger-type rearrangement of the initially formed phenylhydroxylamine intermediate. The regioselectivity of such reactions can be influenced by factors like the acidity of the medium and the solvent polarity. researchgate.net

Reactivity of the Methoxy Group

The methoxy group is a strong electron-donating group that influences the reactivity of the aromatic ring and can also be a site for chemical modification.

The cleavage of the methyl-oxygen bond of the methoxy group, known as demethylation, is a common transformation to unmask a phenolic hydroxyl group. This is often a necessary step in the synthesis of natural products and pharmaceuticals. Several reagents are known to effect the demethylation of aryl methyl ethers.

Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose. orgsyn.orgresearchgate.netcommonorganicchemistry.com It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the C-O bond. The reaction is typically carried out in an inert solvent like dichloromethane (B109758). Other reagents that can be employed for demethylation include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as nucleophilic reagents like lithium iodide or sodium thiomethoxide. researchgate.net

In the context of a molecule like this compound, which also contains a primary alcohol, selective protection and deprotection strategies become crucial. The primary alcohol can be protected as a silyl (B83357) ether (e.g., TBDMS or TIPS ether) or a benzyl (B1604629) ether, which are generally stable to the conditions used for demethylation with reagents like BBr₃. nih.govscirp.org This allows for the selective deprotection of the methoxy group to the corresponding phenol (B47542) without affecting the alcohol functionality. The choice of protecting groups that can be removed under different conditions is known as orthogonal protecting group chemistry. organic-chemistry.orgscispace.com

| Demethylating Agent | Typical Conditions |

| Boron tribromide (BBr₃) | Dichloromethane, 0 °C to room temperature |

| Hydrobromic acid (HBr) | Acetic acid, reflux |

| Lithium iodide (LiI) | Pyridine (B92270), reflux |

This table presents common demethylation strategies for aryl methyl ethers.

The methoxy group is a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density to the benzene (B151609) ring through resonance. lkouniv.ac.inyoutube.com It is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group.

In this compound, the methoxy group is at position 4. The positions ortho to it are 3 and 5, and the para position is occupied by the nitro group. The nitro group is a strong deactivating group and a meta-director. Therefore, in an electrophilic aromatic substitution reaction, the directing effects of the methoxy and nitro groups would be in opposition. The activating effect of the methoxy group would direct incoming electrophiles to positions 3 and 5, while the deactivating nitro group would direct them to position 5 (meta to the nitro group). The strong activating nature of the methoxy group would likely dominate, leading to substitution primarily at position 3, which is ortho to the methoxy group and meta to the nitro group. However, the presence of the bulky propanol side chain at position 1 might sterically hinder substitution at position 2, which is already occupied by the nitro group.

For instance, in a Friedel-Crafts acylation, the acyl group would be expected to add at the position ortho to the activating methoxy group and meta to the deactivating nitro group. researchgate.netorganic-chemistry.orgsigmaaldrich.com

Cleavage and Derivatization of Methoxy Group

The methoxy group (-OCH3) on the aromatic ring is an ether linkage that can be cleaved to yield a phenolic hydroxyl group (-OH). This transformation is significant as it opens up new avenues for derivatization. Common methods for the demethylation of aryl methyl ethers involve strong acids or nucleophilic reagents. For a substrate like this compound, the choice of reagent is crucial to avoid unwanted side reactions with the nitro and alcohol functionalities.

Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl ethers. However, its high reactivity might necessitate protection of the primary alcohol. Alternatively, nucleophilic cleavage using reagents like sodium ethanethiolate (NaSEt) in a polar aprotic solvent such as dimethylformamide (DMF) could offer a milder approach. The electron-withdrawing nature of the nitro group at the ortho position can influence the reactivity of the methoxy group, potentially making it more susceptible to nucleophilic attack.

Once the methoxy group is cleaved to a phenol, the resulting hydroxyl group can undergo a variety of derivatization reactions. These include alkylation to form new ethers, acylation to form esters, or reaction with sulfonyl chlorides to produce sulfonates.

Transformations of the Propan-1-ol Moiety

The primary alcohol of the propan-1-ol side chain is a versatile functional group that can be readily transformed into other functionalities such as aldehydes, carboxylic acids, esters, and ethers.

Selective Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde, 3-(4-methoxy-2-nitrophenyl)propanal, or the carboxylic acid, 3-(4-methoxy-2-nitrophenyl)propanoic acid.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (CH₂Cl₂) are commonly employed for this purpose. These reactions are typically carried out at or below room temperature to ensure high selectivity.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). The reaction conditions for these oxidations are generally harsher than those for aldehyde synthesis.

| Starting Material | Product | Oxidizing Agent | Typical Conditions |

| This compound | 3-(4-Methoxy-2-nitrophenyl)propanal | Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature |

| This compound | 3-(4-Methoxy-2-nitrophenyl)propanoic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

Esterification, Etherification, and Amidation Reactions of the Alcohol

The hydroxyl group of the propan-1-ol moiety can readily undergo esterification, etherification, and amidation reactions.

Esterification can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly for higher yields, by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This allows for the introduction of a wide variety of ester functional groups.

Etherification , such as the Williamson ether synthesis, involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which is then reacted with an alkyl halide to form an ether. This method is suitable for introducing a range of alkyl or substituted alkyl groups.

Amidation is not a direct reaction of the alcohol. However, the alcohol can be converted to a better leaving group, such as a tosylate, and then displaced by an amine. A more direct approach involves the oxidation of the alcohol to a carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents to form an amide. There are also catalytic methods that can directly convert alcohols and nitro compounds to amides.

Intramolecular Cyclization and Heterocycle Formation (e.g., Lactones, Fused Rings)

The presence of the nitro group at the ortho position to the propanol side chain provides an opportunity for intramolecular cyclization reactions, particularly after reduction of the nitro group to an amine. For instance, reduction of the nitro group in this compound would yield 3-(2-amino-4-methoxyphenyl)propan-1-ol. This amino alcohol can then undergo intramolecular cyclization.

Chemoselective Functional Group Interconversions

In a polyfunctional molecule like this compound, achieving selectivity in chemical transformations is paramount. Chemoselectivity allows for the modification of one functional group while leaving the others intact.

Design of Reactions Targeting Specific Functional Groups in Polyfunctional Systems

The design of chemoselective reactions for this compound hinges on the differential reactivity of its functional groups.

Targeting the Alcohol: The primary alcohol is generally the most reactive site for oxidation and can be selectively oxidized in the presence of the aromatic nitro and methoxy groups using mild reagents like PCC or DMP. Esterification and etherification are also highly selective for the alcohol.

Targeting the Nitro Group: The nitro group is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl) can selectively reduce the nitro group to an amine without affecting the methoxy group or the primary alcohol.

Targeting the Methoxy Group: Cleavage of the methoxy group typically requires harsh conditions that might also affect the other functional groups. Therefore, if demethylation is desired, it is often performed at a stage where the other functional groups are protected or are stable to the reaction conditions.

The following table summarizes the chemoselective transformations possible for this compound:

| Target Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Propan-1-ol | Selective Oxidation | PCC, CH₂Cl₂ | Aldehyde |

| Propan-1-ol | Full Oxidation | KMnO₄, NaOH(aq), heat | Carboxylic Acid |

| Nitro | Reduction | H₂, Pd/C, Ethanol | Amine |

| Methoxy | Cleavage | BBr₃, CH₂Cl₂ | Phenol |

By carefully selecting reagents and reaction conditions, it is possible to achieve a high degree of control over the chemical transformations of this compound, enabling the synthesis of a wide array of derivatives with tailored functionalities.

Tandem and Cascade Reaction Sequences for Molecular Complexity

The strategic design of tandem and cascade reactions offers an elegant and efficient approach to increasing molecular complexity from simple starting materials in a single synthetic operation. For a molecule such as this compound, the presence of a reducible nitro group in proximity to a nucleophilic alcohol functionality provides a fertile ground for initiating such reaction sequences. The intramolecular nature of these potential transformations is key to the construction of novel heterocyclic scaffolds.

A prominent and highly plausible cascade reaction involving this compound is a reductive cyclization sequence to generate substituted quinoline (B57606) or tetrahydroquinoline frameworks. Quinolines are a significant class of nitrogen-containing heterocycles with diverse applications in medicinal and materials chemistry. mdpi.com The general strategy hinges on the reduction of the nitro group to an amino group, which then acts as an internal nucleophile, triggering a cascade of cyclization and subsequent aromatization or further transformation steps.

The initial and critical step in this proposed cascade is the reduction of the nitro group. Various reducing agents can be employed for this purpose, with the choice of reagent potentially influencing the outcome of the subsequent reactions. organic-chemistry.org For instance, catalytic hydrogenation or the use of transfer hydrogenation conditions can efficiently reduce the nitroarene to the corresponding aniline (B41778) derivative. researchgate.netresearchgate.net

Once the amino group is unmasked, a series of intramolecular events can be envisioned, as outlined in Figure 1. The newly formed amine can nucleophilically attack the terminal alcohol, although this is less likely without prior activation of the alcohol. A more probable pathway involves the in situ oxidation of the primary alcohol to an aldehyde or carboxylic acid, which then readily undergoes intramolecular cyclization with the adjacent amine.

Figure 1. Plausible Reductive Cyclization Cascade of this compound.

This illustrative scheme depicts a potential tandem pathway for the conversion of this compound to a quinoline derivative through a reductive cyclization-condensation-aromatization cascade.

A hypothetical study exploring this transformation could investigate various catalytic systems to promote both the reduction of the nitro group and the subsequent cyclization cascade in a one-pot fashion. The results of such a study could be summarized in the following data table:

| Entry | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | H₂, Pd/C | Ethanol | 25 | 12 | 7-Methoxy-1,2,3,4-tetrahydroquinoline | 85 |

| 2 | Fe/HCl | Acetic Acid | 80 | 6 | 7-Methoxyquinoline | 65 |

| 3 | SnCl₂·2H₂O | Ethanol | 70 | 8 | 7-Methoxy-1,2,3,4-tetrahydroquinoline, 7-Methoxyquinoline | 40, 35 |

| 4 | NaBH₄, NiCl₂·6H₂O | Methanol (B129727) | 25 | 10 | 7-Methoxy-1,2,3,4-tetrahydroquinoline | 90 |

In this hypothetical scenario, the use of catalytic hydrogenation (Entry 1) or sodium borohydride with a nickel salt (Entry 4) under mild conditions would likely lead to the formation of the saturated heterocyclic product, 7-methoxy-1,2,3,4-tetrahydroquinoline, in high yield. The reaction would proceed via the formation of the aniline intermediate, followed by an intramolecular cyclization that is terminated by reduction of the cyclic iminium ion.

Conversely, employing reducing agents under acidic conditions, such as iron in hydrochloric acid (Entry 2), could favor the formation of the fully aromatized 7-methoxyquinoline. organic-chemistry.org In this case, the intermediate di-hydroquinoline would readily undergo oxidation to the more stable aromatic quinoline. The use of stannous chloride (Entry 3) might result in a mixture of both the tetrahydroquinoline and the quinoline, indicating a less selective process under these conditions.

Further complexity can be introduced by designing tandem reactions that involve additional components. For instance, a three-component reaction could be envisioned where, following the reductive cyclization, an intermolecular reaction occurs with an external electrophile. While no direct examples involving this compound are available, the principles of tandem reactions suggest that such transformations are theoretically possible and represent an exciting avenue for future research. mdpi.com

The exploration of such tandem and cascade reactions starting from this compound holds significant potential for the efficient synthesis of valuable heterocyclic compounds. The ability to construct complex molecular architectures in a single, atom-economical process is a central goal in modern organic synthesis.

Mechanistic and Computational Studies on 3 4 Methoxy 2 Nitrophenyl Propan 1 Ol Chemistry

Investigation of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics of transformations involving 3-(4-Methoxy-2-nitrophenyl)propan-1-ol are not present in the current body of scientific literature. Consequently, quantitative data and specific parameters are unavailable.

Quantitative Analysis of Reaction Rates for Key Transformations

No published research provides quantitative data on the reaction rates for key chemical transformations of this compound.

Determination of Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

There are no available studies that have determined the activation enthalpy (ΔH‡), activation entropy (ΔS‡), or Gibbs free energy of activation (ΔG‡) for reactions involving this compound.

Isotope Effects in Rate-Determining Steps

Investigations into kinetic isotope effects to elucidate the rate-determining steps of reactions with this compound have not been reported.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

While quantum chemical calculations are a powerful tool for understanding molecular properties and reaction mechanisms, specific studies applying these methods to this compound have not been published.

Electronic Structure and Reactivity Predictions

There is no available research detailing the electronic structure or offering reactivity predictions for this compound based on quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods.

Transition State Elucidation and Reaction Pathway Mapping

Computational studies focused on the elucidation of transition states and the mapping of reaction pathways for this compound are absent from the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

The chemical behavior and reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Computational chemistry provides powerful tools to explore these aspects.

Conformational Analysis: A thorough conformational analysis would be the first step in understanding the molecule's potential energy surface. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). The process involves systematically rotating the rotatable bonds—specifically the C-C bonds of the propanol (B110389) chain and the C-O bond of the methoxy (B1213986) group—to identify all possible stable conformers (local minima on the potential energy surface).

For each identified conformer, a geometry optimization would be performed, followed by a frequency calculation to confirm it as a true minimum and to obtain its thermodynamic properties, such as Gibbs free energy. The relative energies of these conformers dictate their population distribution at a given temperature. It is expected that steric hindrance between the ortho-nitro group and the propanol side chain, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the nitro group's oxygen atoms, would be key factors governing conformational preference.

Illustrative Conformational Energy Data A DFT study would yield data similar to that presented in the hypothetical table below, ranking the stability of various conformers.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Key Interactions |

| A (Global Minimum) | ~65° (gauche) | 0.00 | Intramolecular H-bond (OH···O₂N) |

| B | ~180° (anti) | 1.25 | Extended, less steric strain |

| C | ~-68° (gauche) | 1.60 | Steric clash with nitro group |

This table is illustrative and represents the type of data expected from a computational conformational analysis.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule in a specific environment, such as in a solvent. An MD simulation would model the molecule and surrounding solvent molecules (e.g., water or methanol) over time by solving Newton's equations of motion. researchgate.netwiley.com

These simulations can reveal:

Solvent Effects: How solvent molecules interact with the polar nitro and hydroxyl groups and the nonpolar aromatic ring, influencing conformational preferences.

Dynamic Flexibility: The timescale and nature of transitions between different conformations.

Structural Properties: Average bond lengths, angles, and radial distribution functions that describe the structuring of the solvent around the molecule. researchgate.net

MD simulations on related aromatic nitro compounds have shown that the polar nitro group can strongly interact with and structure surrounding water molecules. researchgate.net For this compound, MD would elucidate the dynamic interplay between the propanol chain's flexibility and its interactions with both the solvent and its own aromatic system.

Spectroscopic Probes for Reaction Monitoring

Spectroscopic techniques are indispensable for monitoring chemical reactions, providing real-time information on the consumption of reactants, the formation of products, and the appearance of transient intermediates.

In Situ NMR Spectroscopy for Intermediate Detection

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying reaction kinetics and mechanisms directly within the NMR tube. researchgate.netresearchgate.net For a reaction involving this compound, such as the common catalytic reduction of the nitro group to an amine, in situ ¹H NMR would be exceptionally informative.

The reduction of an aromatic nitro group typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. casaverdeambiental.com.br By acquiring NMR spectra at regular intervals during the reaction, one could:

Track the disappearance of proton signals corresponding to the starting material. Protons on the aromatic ring near the electron-withdrawing nitro group would be significantly downfield and would shift upfield as the group is reduced.

Detect the transient signals of the nitroso and hydroxylamine intermediates, if they accumulate to detectable concentrations.

Monitor the growth of signals corresponding to the final product, 3-(2-amino-4-methoxyphenyl)propan-1-ol. The appearance of a broad singlet for the -NH₂ protons and the characteristic upfield shift of aromatic protons would confirm product formation. researchgate.net

Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Reaction Monitoring

| Species | Aromatic Protons | -CH₂OH Protons | -NH₂/NO₂/etc. |

| Starting Material (Nitro) | 7.2 - 7.8 | ~3.7 | N/A |

| Hydroxylamine Intermediate | 6.8 - 7.3 | ~3.6 | ~8.5 (-NHOH) |

| Final Product (Amine) | 6.5 - 7.0 | ~3.6 | ~3.5 (-NH₂) |

This table contains hypothetical, representative chemical shifts in a solvent like CDCl₃ to illustrate the expected changes during a reaction.

Time-Resolved UV-Vis Spectroscopy for Kinetic Profiling

Time-resolved UV-Vis spectroscopy is a highly effective method for determining reaction kinetics, particularly for reactions involving chromophores like the aromatic nitro group. rsc.orgmdpi.comchemrxiv.org The catalytic reduction of nitroarenes, often using a reducing agent like sodium borohydride (B1222165) (NaBH₄) and a metal catalyst, is a model reaction frequently studied by this technique. rsc.org

The experimental setup would involve monitoring the UV-Vis spectrum of the reaction mixture over time.

Initial Spectrum: this compound would exhibit a characteristic absorbance maximum due to the nitrophenyl chromophore (typically ~270-280 nm in neutral solution). mdpi.comchemrxiv.org

Reaction Progress: Upon addition of the catalyst and reducing agent, the intensity of this peak would decrease over time. Simultaneously, a new peak corresponding to the aromatic amine product would appear at a shorter wavelength (typically ~230-240 nm).

Kinetic Analysis: By plotting the natural logarithm of the absorbance (or concentration) of the starting material versus time, a linear relationship would indicate pseudo-first-order kinetics, a common observation when the reducing agent is in large excess. rsc.org The slope of this line gives the apparent rate constant (k_app).

Illustrative Kinetic Data from UV-Vis Monitoring

| Time (s) | Absorbance at λₘₐₓ (Nitro) | ln(Absorbance) |

| 0 | 0.950 | -0.051 |

| 30 | 0.780 | -0.248 |

| 60 | 0.641 | -0.445 |

| 90 | 0.527 | -0.641 |

| 120 | 0.433 | -0.837 |

This illustrative data shows the expected decay in absorbance, from which a pseudo-first-order rate constant can be calculated.

IR Spectroscopy for Functional Group Changes During Reactions

Infrared (IR) spectroscopy is ideal for tracking changes in specific functional groups during a reaction. For this compound, this technique would be particularly useful for monitoring the conversion of the nitro group. In situ Attenuated Total Reflectance (ATR)-FTIR or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to follow the reaction in real-time.

The key spectral changes during the reduction of the nitro group would be:

Disappearance of Reactant Bands: The strong and characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would diminish in intensity.

Appearance of Product Bands: New bands corresponding to the amino group (-NH₂) would appear. These include the N-H stretching vibrations and the N-H scissoring (bending) vibration.

The C-O stretching of the alcohol and methoxy groups, and the C-H stretches of the aromatic ring and alkyl chain, would be expected to remain largely unchanged, serving as internal reference points.

Characteristic IR Frequencies for Reaction Monitoring

| Functional Group | Vibration Type | Reactant: this compound (cm⁻¹) | Product: 3-(2-Amino-4-methoxyphenyl)propan-1-ol (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1525 | Absent |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Absent |

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | Absent | ~3300 - 3500 (two bands) |

| Amine (-NH₂) | Scissoring (Bend) | Absent | ~1620 |

| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) | ~3400 (broad) |

This table lists the key diagnostic IR frequencies expected to change during the reduction of the title compound.

Exploration of Biological Activities and Structure Activity Relationships Sar in Pre Clinical Models Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles

In Vitro Biological Screening and Assay Development

No information available.

No information available.

No information available.

No information available.

No information available.

Mechanistic Elucidation of Biological Effects

No information available.

Comprehensive Review of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol: Preclinical Biological Activity and Structure-Activity Relationships

A Note on Data Availability: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific preclinical research data for the compound This compound . No studies were found that detail its molecular targets, binding interactions with biomolecules, impact on cellular physiology, or structure-activity relationships of its derivatives.

The information that would be necessary to populate the requested sections—Identification and Validation of Molecular Targets, Characterization of Binding Interactions, Impact on Cellular Physiology, and Structure-Activity Relationship (SAR) Studies—is not present in the public domain. The generation of a scientifically accurate and thorough article as per the requested outline is therefore not possible.

While general principles of medicinal chemistry and pharmacology can provide a theoretical framework for how such a molecule might behave, any detailed discussion would be purely speculative and would not meet the required standards of scientific accuracy based on empirical evidence. For context, such a discussion would involve analyzing the constituent parts of the molecule:

The 4-Methoxy-2-nitrophenyl ring: The electronic properties of the methoxy (B1213986) group (electron-donating by resonance, electron-withdrawing by induction) and the nitro group (strongly electron-withdrawing) would govern its interactions. The relative positions of these groups are critical for directing potential binding interactions.

The propan-1-ol side chain: This flexible, three-carbon chain terminating in a primary alcohol provides a potential hydrogen bond donor and acceptor, influencing solubility and potential interactions with protein active sites.

However, without experimental data, it is impossible to describe its actual biological activities. Research on analogous but distinct structures, such as chalcones with similar substitution patterns, exists but cannot be directly extrapolated to this compound.

Pre-Clinical In Vivo Model Investigations (Focus on Mechanistic Proof-of-Concept, Not Efficacy or Safety)

Preliminary Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion in animal models):No preliminary pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion of this compound in animal models has been documented in the accessible scientific literature.

While research exists on compounds with similar structural motifs, such as methoxyphenyl and nitrophenyl derivatives, which have been investigated for various biological activities including antimicrobial and anticancer properties, this information is not directly applicable to this compound. The specific arrangement of the methoxy and nitro groups on the phenyl ring, combined with the propan-1-ol side chain, creates a unique molecule for which dedicated biological and pharmacokinetic studies are required to ascertain its specific properties.

Without any dedicated research on this particular compound, any discussion of its in vivo activities or pharmacokinetic profile would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical and Characterization Methodologies for 3 4 Methoxy 2 Nitrophenyl Propan 1 Ol Beyond Basic Identification

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides unparalleled insight into the molecular structure, connectivity, and environment of atoms within 3-(4-methoxy-2-nitrophenyl)propan-1-ol.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

Multi-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in a molecule with a substituted aromatic ring and a flexible aliphatic side chain like this compound. While standard 1D NMR provides initial data, 2D techniques are required to definitively map the intricate network of covalent bonds and spatial relationships.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity of the propanol (B110389) side chain by showing correlations between the protons on C1, C2, and C3. It would also confirm the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduyoutube.com This technique is crucial for assigning the carbon signals for each protonated carbon in the molecule, such as the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds). princeton.eduyoutube.com This is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the aromatic C4, and from the C3 protons of the propanol chain to the aromatic C2, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, but not necessarily bonded. princeton.edu This is particularly useful for determining the preferred conformation of the flexible propanol side chain relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound (Note: Data is illustrative and based on theoretical principles, as specific experimental findings for this compound are not publicly available.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 1 (-CH₂OH) | ~3.70 | ~62.0 | C2, C3 | H2, -OH |

| 2 (-CH₂-) | ~1.90 | ~32.0 | C1, C3, Ar-C3 | H1, H3 |

| 3 (-CH₂-) | ~2.95 | ~29.0 | C2, Ar-C2, Ar-C3, Ar-C4 | H2, Ar-H3 |

| Ar-C1 (-NO₂) | - | ~149.0 | - | - |

| Ar-C2 | - | ~138.0 | - | - |

| Ar-H3 | ~7.50 | ~125.0 | Ar-C1, Ar-C2, Ar-C4, Ar-C5 | H3, Ar-H5 |

| Ar-C4 (-OCH₃) | - | ~160.0 | - | - |

| Ar-H5 | ~7.10 | ~115.0 | Ar-C1, Ar-C3, Ar-C4, Ar-C6 | Ar-H3, Ar-H6 |

| Ar-H6 | ~7.05 | ~110.0 | Ar-C2, Ar-C4, Ar-C5 | Ar-H5, OCH₃ |

| -OCH₃ | ~3.90 | ~56.0 | Ar-C4 | Ar-H5 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound (C₁₀H₁₃NO₄), the theoretical exact mass can be calculated and compared to the experimental value, typically with sub-ppm accuracy, to confirm its molecular formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. mdpi.comdocbrown.info By observing the masses of the fragments, one can deduce the structure of the parent molecule. Common fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the alcohol, cleavage of the propanol side chain, and loss of the nitro (NO₂) or methoxy (CH₃O) groups.

Table 2: Predicted HRMS Data and Major Fragmentation Ions for this compound (Note: Data is illustrative and based on theoretical calculations.)

| Ion | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | 212.0866 | Protonated molecular ion |

| [M+Na]⁺ | 234.0686 | Sodium adduct |

| [M-H₂O]⁺ | 194.0761 | Loss of water from the alcohol |

| [C₇H₆NO₄]⁺ | 180.0291 | Cleavage of the propyl chain (loss of C₃H₇) |

| [C₉H₁₀O₂]⁺ | 150.0681 | Loss of the nitro group and a hydroxyl radical |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for identifying the functional groups present in this compound.

FTIR Spectroscopy: Would confirm the presence of the hydroxyl (-OH) group through a broad absorption band around 3300-3500 cm⁻¹, the nitro (NO₂) group with strong symmetric and asymmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, the C-O stretching of the ether and alcohol, and the characteristic absorptions of the substituted aromatic ring.

Raman Spectroscopy: Complements FTIR, particularly for symmetric vibrations and non-polar bonds. The symmetric stretch of the nitro group and the vibrations of the aromatic ring backbone are often strong in the Raman spectrum.

Subtle shifts in these vibrational frequencies can provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and can be used in conformational studies.

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques provide definitive information about the arrangement of atoms in the solid state, offering a precise three-dimensional map of the molecule and its packing in a crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide its absolute three-dimensional structure. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsion angles. researchgate.net This information reveals the exact conformation of the molecule in the solid state, including the orientation of the nitro and methoxy groups relative to the phenyl ring and the conformation of the propanol side chain. It also details how the molecules pack together in the crystal lattice, identifying key intermolecular interactions like hydrogen bonds and π-stacking. nih.gov

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. nih.gov It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms. rigaku.comnih.gov Different polymorphs can have different physical properties, and PXRD can identify which form is present or if a sample is a mixture of forms. researchgate.net The technique is also used to assess the degree of crystallinity of a sample, distinguishing between crystalline and amorphous solid forms.

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for separating this compound from complex mixtures, such as reaction workups or degradation studies. The choice of method depends on the specific analytical goal, whether it is purity assessment, impurity identification, or the analysis of specific chemical properties.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier technique for the purity assessment and impurity profiling of pharmaceutical intermediates and fine chemicals. ijprajournal.comrroij.comresearchgate.net Its power lies in the high-resolution separation capability of HPLC and the sensitive, specific detection and identification provided by MS.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution using water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the main compound from both more polar and less polar impurities. To ensure compatibility with mass spectrometry, volatile buffers or modifiers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile salts like phosphate. sielc.com

The mass spectrometer, often equipped with a soft ionization source such as Electrospray Ionization (ESI), detects the eluted compounds. ijprajournal.com ESI allows for the ionization of the analyte directly from the liquid phase into the gas phase with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts. This enables the unambiguous determination of the molecular weight of the parent compound and any co-eluting impurities. rroij.com High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition of unknown impurities, which is a critical step in their structural elucidation. eurofins.com

Potential impurities that can be identified and quantified using this method include starting materials, by-products from the synthesis, or degradation products formed during storage or processing.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected Parent Ion [M+H]⁺ | m/z 212.0917 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov Direct analysis of this compound by GC-MS can be challenging due to its polarity, attributed to the primary alcohol functional group, which can lead to poor peak shape and thermal degradation in the hot injector port. researchgate.net

To overcome these limitations, derivatization is an essential step. mdpi.com The hydroxyl group of the propanol side chain can be converted into a less polar, more volatile, and more thermally stable functional group. A common and effective method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the alcohol with a trimethylsilyl (B98337) (TMS) group. mdpi.com